molecular formula C13H18 B8302414 2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene CAS No. 4711-96-0

2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene

Cat. No.: B8302414
CAS No.: 4711-96-0
M. Wt: 174.28 g/mol
InChI Key: KKCXDWJDGRCIAB-UHFFFAOYSA-N
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Description

2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene is a useful research compound. Its molecular formula is C13H18 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

4711-96-0

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

5-cyclohex-3-en-1-ylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H18/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-2,6-7,10-13H,3-5,8-9H2

InChI Key

KKCXDWJDGRCIAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2CC3CC2C=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dicyclopentadiene and 4-vinylcyclohexene in equimolar mixture were heated in an autoclave at 240° C. for 4-4.5 hours. The reaction product was diluted with cyclohexane and passed through a packed bed of alumina to remove the t-butylcatechol inhibitor introduced with the reactants. The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C. to produce a light fraction containing unreacted vinylcyclohexene and dicyclopentadiene and the mono-adducts of 4-vinylcyclohexene and cyclopentadiene. A 150 g sample of this distillate was vacuum distilled using a 10-tray Oldershaw column to give four fractions. The fourth fraction, 65 g, was shown by gas chromatographic analysis to consist of 0.15% dicyclopentadiene, 88.3% endo-5-(3-cyclohexen-1-yl)-2-norbornene, 6.1% exo-5-(3-cyclohexen-1-yl)-2-norbornene and two additional components present in the amount of 1.9% and 2.4% which are believed to be isomeric adducts of the formula ##STR4## several additional components totalling about 0.4%, 0.4% tricyclopentadiene and about 0.4% unidentified components. Analysis of the fraction by nuclear magnetic resonance indicated about 87 mole percent of the endo adduct, about 9 mole percent of the exo adduct and about 5% of the isomeric adducts.
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Synthesis routes and methods II

Procedure details

Dicyclopcntadiene and 4-vinylcyclohexene in equimolar mixture were heated in an autoclave at 240° C. for 4-4.5 hours. The reaction product was diluted with cyclohexane and passed through a packed bed of alumina to remove the t-butyl-catechol inhibitor introduced with the reactants. The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C. to produce a light fraction containing unreacted vinylcyclohexene and dicyclopentadiene and the mono-adducts of 4-vinylcyclohexene and cyclo-pentadiene. A 150 g sample of this distillate was vacuum distilled using a 10-tray Oldershaw column to give four fractions. The fourth fraction, 65 g, was shown by gas chromatographic analysis to consist of 0.15% dicyclopentadiene, 88.3% endo-5-(3-cyclohexen-1-yl)-2-norbornene, 6.1% exo-5(3-cyclohexen-1-yl)-2-norborneneand two additional components present in the amount of 1.9% and 2.4% which are believed to be isomeric adducts of the formula ##STR9## several additional components totalling about 0.4%, 0.4% tricyclopentadiene and about 0.4% unidentified components. Analysis of the fraction by nuclear magnetic resonance indicated about 87 mole percent of the endo adduct, about 9 mole percent of the exo adduct and about 5% of the isomeric adducts.
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